1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene
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Overview
Description
1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene is a complex organic compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene involves several steps. One common method includes the formation of α-amino carbonyl compounds via 1,2-acyl migration reactions . This process can be catalyzed by chlorophyll, which generates singlet oxygen during photosynthesis. The singlet oxygen reacts with unsaturated double bonds in biomolecules, leading to the formation of the desired compound . Another method involves the use of carbamoyl radicals generated through a Lewis acid-visible-light-mediated Norrish type-I fragmentation of a tailored carboxamide reagent .
Chemical Reactions Analysis
1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in CBr4-mediated oxidative cross-coupling reactions with alcohols and thiols to form C–O and C–S bonds . These reactions are typically carried out under mild and transition-metal-free conditions . The compound can also undergo reactions involving the functionalization of enolates, enols, and enamines with appropriate electrophiles .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of α-amino carbonyl compounds, which are important motifs in natural products and active pharmaceutical compounds . The compound’s ability to participate in various chemical reactions makes it valuable for organic and medicinal chemists. Additionally, it is used in the development of new methods for the preparation of pharmaceutically relevant α-amino carbonyls .
Mechanism of Action
The mechanism of action of 1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene involves its ability to generate singlet oxygen, which reacts with unsaturated double bonds in biomolecules . This reactivity is harnessed in various synthetic processes to achieve the desired chemical transformations. The compound’s molecular targets and pathways are primarily related to its role in facilitating the formation of α-amino carbonyl compounds .
Comparison with Similar Compounds
1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene can be compared to other α-amino carbonyl compounds. Similar compounds include those formed via the Strecker reaction, which involves the addition of cyanide to imines . Another example is the formation of β-amino acids and β-amino ketones through metal-free photosensitized intermolecular carboimination of alkenes . The uniqueness of this compound lies in its specific synthetic routes and the mild conditions under which it can be prepared .
Properties
IUPAC Name |
N-(carbamoylcarbamothioyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-2-4-7(5-3-6)8(14)12-10(16)13-9(11)15/h2-5H,1H3,(H4,11,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTACMSMEMFYAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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